1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate

Description

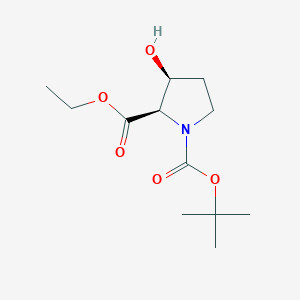

1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with two ester groups and a hydroxyl group at the 3-position. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via biocatalytic reduction of a prochiral ketone precursor, followed by enzymatic resolution to isolate the desired (2R,3S)-isomer . Key steps include:

- Bioreduction: Using Saccharomyces cerevisiae to reduce 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate, yielding a diastereomeric mixture .

- Lactonization and Hydrolysis: Separation of cis/trans isomers via lactonization, followed by hydrolysis to isolate (2R,3S)-3-hydroxypyrrolidine derivatives .

- Yield: The overall yield for the (2R,3S)-isomer is reported at 16%, indicating opportunities for optimization in crystallization and process efficiency .

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVAMUASKTIQZ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions result in the replacement of functional groups with new substituents.

Scientific Research Applications

Synthesis and Production

The synthesis of 1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization of Precursors : Utilizing controlled conditions to form the pyrrolidine ring.

- Catalysts and Solvents : Specific catalysts and solvents are employed to enhance yield and purity during synthesis.

Chemistry

This compound serves as a building block in organic synthesis , facilitating the creation of more complex molecules. It is often used in:

- Reagent for Chemical Reactions : Engaging in various chemical transformations such as oxidation and reduction.

Biology

Research has indicated potential biological activities of this compound, including:

- Interaction with Biomolecules : Investigated for its ability to bind to enzymes or receptors, potentially modulating their activity.

Medicine

In the pharmaceutical field, it is explored for:

- Therapeutic Properties : Its unique structure may lead to the development of new drugs targeting specific diseases.

Industry

The compound is utilized in producing specialty chemicals and materials, particularly in:

- Manufacturing Processes : Employed in the synthesis of other valuable chemical compounds.

A study investigating the biological activity of this compound revealed that it interacts with specific enzyme pathways involved in metabolic processes. The results indicated a potential for therapeutic applications in metabolic disorders.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis process demonstrated that adjusting reaction conditions significantly improved yield and purity. This optimization is crucial for industrial applications where large-scale production is necessary.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl (2r,3s)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Esters

Key Insight : Ethyl vs. methyl substituents minimally affect molecular weight but influence solubility and steric properties, impacting synthetic utility.

Stereochemical Isomers

Key Insight : Stereochemistry dictates biological activity and synthetic pathways. The (2R,3S)-isomer is prioritized for pharmaceutical applications due to its enantioselective synthesis .

Ring-Modified Analogs

Key Insight : Ring modifications (e.g., spiro systems, tetrahydropyridines) introduce unique physicochemical properties, expanding utility in drug discovery .

Biological Activity

1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. As a derivative of pyrrolidine, this compound exhibits properties that may be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with tert-butyl and ethyl substituents, along with two carboxylate groups. Its molecular formula is and it has a molecular weight of 259.3 g/mol. The specific stereochemistry at the 2R and 3S positions contributes to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxyl group can engage in hydrogen bonding, potentially influencing enzyme activity or receptor interactions. The dicarboxylate moiety may also participate in ionic interactions with positively charged residues in target proteins.

Anticancer Properties

Research indicates that pyrrolidine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in relation to neurodegenerative diseases. Pyrrolidine derivatives have been reported to enhance cognitive function and protect against neuronal damage in models of Alzheimer's disease.

Enzymatic Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

Case Studies

- Case Study 1 : A study on the effects of pyrrolidine derivatives on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls.

- Case Study 2 : In a neuroprotection model using rat primary neurons exposed to oxidative stress, the compound showed a marked decrease in cell death and improved cell survival rates.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for achieving high enantiomeric purity in 1-tert-butyl 2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate?

- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic kinetic resolution. For example, enzymatic acylation or hydrolysis using lipases or esterases can separate racemic mixtures. The trans-(±)-isomer of a related pyrrolidine derivative was resolved using enzymatic hydrolysis, yielding the (2R,3S)-configured product with high stereochemical fidelity . Multi-step synthetic routes often involve protecting group strategies (e.g., tert-butyl and ethyl esters) to preserve stereochemistry during intermediate steps .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : Assigns stereochemistry via coupling constants (e.g., H and C NMR) and NOESY for spatial correlations .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar pyrrolidine derivatives .

- HPLC with chiral columns : Validates enantiomeric excess post-synthesis .

- IR and MS : Confirm functional groups (e.g., carbonyl stretches) and molecular weight alignment with theoretical values .

Q. How do the tert-butyl and ethyl ester groups influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the pyrrolidine nitrogen from unwanted nucleophilic attacks, while the ethyl ester provides a balance between stability and reactivity for further functionalization (e.g., hydrolysis to carboxylic acids). These groups also modulate solubility in organic solvents, enabling selective reactions at other sites .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound on a milligram-to-gram scale?

- Methodological Answer : Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For instance:

- Factorial designs identify critical parameters (temperature, solvent polarity, catalyst loading).

- Response Surface Methodology (RSM) optimizes yield and enantiomeric excess .

- Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing experimental iterations .

Q. How can computational modeling (e.g., DFT) elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic and kinetic barriers for hydrolysis or degradation pathways. For example:

- Hydrolysis susceptibility : Simulate nucleophilic attack on ester groups under acidic/basic conditions .

- Thermal stability : Analyze bond dissociation energies to predict decomposition temperatures .

- Solvent effects (e.g., water vs. THF) are modeled using implicit solvation models .

Q. What strategies address contradictory spectroscopic data (e.g., NMR shifts vs. X-ray structures) in stereochemical assignments?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian NMR modules) .

- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or MD simulations if X-ray data show static disorder .

- Crystallographic refinement : Use Hirshfeld atom refinement (HAR) for accurate hydrogen positioning in X-ray structures .

Q. How does the compound’s stereochemistry impact its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Simulate binding poses of (2R,3S) vs. (2S,3R) enantiomers to target proteins (e.g., kinases or GPCRs) .

- Free-energy perturbation (FEP) : Quantify binding affinity differences between stereoisomers .

- Pharmacophore mapping : Identify critical hydrogen-bonding or steric features dictated by the 3-hydroxy group’s spatial orientation .

Q. What advanced separation techniques resolve diastereomeric byproducts during synthesis?

- Methodological Answer :

- Chiral stationary phase (CSP) chromatography : Use cellulose- or amylose-based columns with polar organic mobile phases .

- Crystallization-induced diastereomer transformation (CIDT) : Leverage solubility differences between diastereomeric salts (e.g., with tartaric acid derivatives) .

- Membrane technologies : Nanofiltration membranes with size- or charge-selectivity isolate target isomers from reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.